![molecular formula C10H17Cl4N3 B13624052 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride](/img/structure/B13624052.png)
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a chloropyridine moiety
Métodos De Preparación
The synthesis of 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride typically involves the reaction of 5-chloropyridine with a pyrrolidine derivative. The process may include steps such as amination, cyclization, and subsequent purification to obtain the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using techniques such as solvent extraction and recrystallization .
Análisis De Reacciones Químicas
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to control the reaction kinetics
Aplicaciones Científicas De Investigación
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effect .
Comparación Con Compuestos Similares
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride can be compared with other similar compounds, such as:
1-(5-Chloropyridin-2-yl)pyrrolidin-2-one: This compound features a similar pyrrolidine ring but differs in its functional groups, leading to distinct chemical properties and applications.
3-Iodopyrroles: These compounds share the pyrrolidine core but have different substituents, resulting in varied reactivity and biological activity.
Pyrrolidin-2-ones:
Propiedades
Fórmula molecular |
C10H17Cl4N3 |
|---|---|
Peso molecular |
321.1 g/mol |
Nombre IUPAC |
[1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C10H14ClN3.3ClH/c11-9-1-2-10(13-6-9)14-4-3-8(5-12)7-14;;;/h1-2,6,8H,3-5,7,12H2;3*1H |
Clave InChI |
IEWRMMYCODEUJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CN)C2=NC=C(C=C2)Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


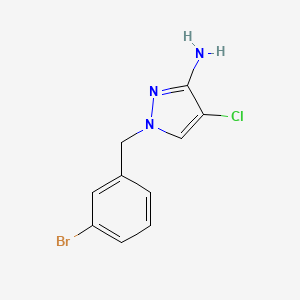
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
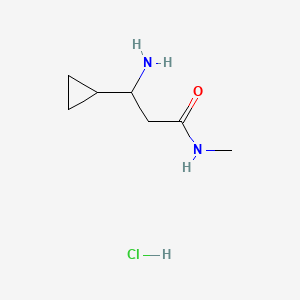

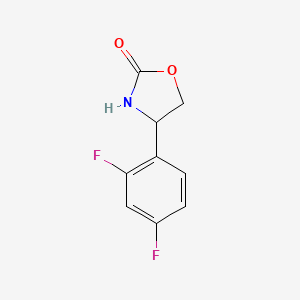
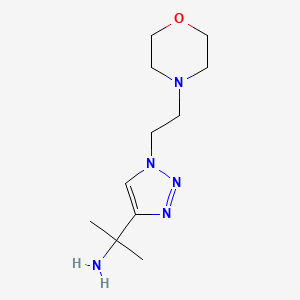
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)


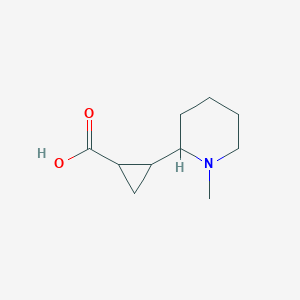
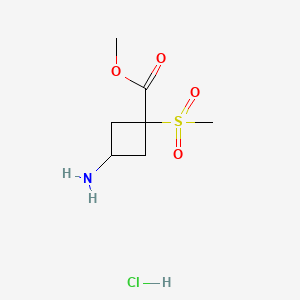
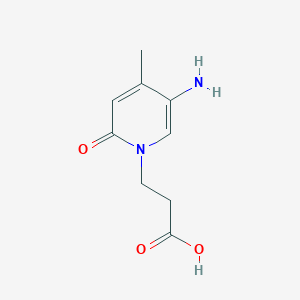
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13624045.png)
